REACTION_CXSMILES
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[CH3:1][N:2](C(OCC1C=CC=CC=1)=O)[NH:3][C:4]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5]>C(O)C.[Pd]>[CH3:1][NH:2][NH:3][C:4]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5]
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Name
|
|
Quantity
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24.8 g
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Type
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reactant
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Smiles
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CN(NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1
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Name
|
|
Quantity
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500 mL
|
Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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1.24 g
|
Type
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catalyst
|
Smiles
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[Pd]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction mixture was then filtered through Celite
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
dried
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Name
|
|
Type
|
|
Smiles
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CNNC(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |